((3aR,4R,6R,6aR)-6-((E)-4-(Hydroxyimino)-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate
Descripción
The compound [(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate is a furanose-pyrimidine hybrid featuring a stereochemically defined furo[3,4-d][1,3]dioxolane core conjugated to a 4-(hydroxyimino)-2-oxo-tetrahydropyrimidine moiety via a methyl isobutyrate linker. Its structure includes:
- A tetrahydropyrimidinone ring with a hydroxyimino (=N-OH) group at position 4 (E-configuration) and a ketone at position 2.
- A 2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxolane sugar-like scaffold.
- A 2-methylpropanoate (isobutyrate) ester group enhancing lipophilicity.
Propiedades
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7/c1-8(2)14(20)23-7-9-11-12(26-16(3,4)25-11)13(24-9)19-6-5-10(18-22)17-15(19)21/h5-6,8-9,11-13,22H,7H2,1-4H3,(H,17,18,21)/t9-,11-,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXNZQOZRWRKB-OJAKKHQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate (CAS No. 2346620-55-9) is a complex organic molecule with potential biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is C16H23N3O7 with a molecular weight of approximately 369.37 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound involves various steps that typically include the formation of the tetrahydropyrimidinyl moiety and subsequent modifications to introduce the furodioxole and methylpropanoate groups. The stereochemistry at multiple centers is crucial for its biological efficacy.
Antiviral Activity
Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, tetrahydropyrimidine derivatives have been shown to inhibit viral replication in various models. The hydroxyl and oxime functionalities are believed to enhance interaction with viral proteins or nucleic acids.
Inhibition of Cysteinyl Proteinases
Research has demonstrated that related compounds can act as inhibitors of cysteinyl proteinases. These enzymes play essential roles in various physiological processes and are implicated in disease states such as cancer and viral infections. The inhibition mechanism often involves the formation of a covalent bond between the enzyme and the inhibitor.
Cytotoxicity Studies
Cytotoxicity assays have been performed on related compounds to assess their safety profile. For example:
| Compound Code | CC50 (µM) | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4a | 670 ± 29 | 320 | - |
| 4c | 274 ± 12 | 100 | - |
| 4d | 299 ± 13 | 100 | - |
| 4e | 298 ± 13 | 80 | 9 |
These results indicate varying degrees of cytotoxicity and antiviral activity against strains like HCoV-OC43 and HCoV-229E.
The proposed mechanisms through which this compound exhibits biological activity include:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes critical for viral replication.
- Receptor Interaction : The ability to bind to cellular receptors may modulate signaling pathways involved in immune responses.
- Nucleic Acid Interference : Some derivatives may interact with viral RNA or DNA, preventing replication.
Case Studies
A notable case study involved the evaluation of a series of tetrahydropyrimidine derivatives against human coronaviruses. The study found that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity levels.
Comparación Con Compuestos Similares
Structural Analogs with Modified Pyrimidine Moieties
Analog 1 : [(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate
- Key Differences: Replaces the 4-hydroxyimino group with a 4-amino substituent.
- Molecular Formula : C₁₆H₂₃N₃O₆ (MW 353.37) .
- Properties :
Analog 2 : ((3ar,4r,6r,6ar)-6-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl Isobutyrate
- Key Differences: Features 2,4-dioxo groups on the pyrimidine ring instead of 4-hydroxyimino and 2-oxo.
- Molecular Formula : C₁₆H₂₂N₂O₇ (MW 354.36) .
- Properties :
- SMILES:
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=O)NC3=O)OC(O2)(C)C.
- SMILES:
Analog 3 : ((3aR,4R,6R,6aR)-6-(4-(Hydroxyimino)-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl Isobutyrate (CAS 2346620-55-9)
Analogs with Divergent Core Structures
Analog 4 : 3,4-Dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(4-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one (6D)
- Key Differences : Replaces the furodioxolane with a tetrahydrofuran-diol and introduces 4-methoxyphenyl and phenyl groups on the pyrimidine.
- Molecular Formula : C₂₂H₂₄N₂O₆ (MW 412.44) .
- Activity : Demonstrates antifungal, antioxidant, and anticancer properties, suggesting the target compound may share similar bioactivity .
Analog 5 : (3aR,6R,6aR)-6-(Hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-4-one
- Key Differences : Contains a spirocyclohexane moiety instead of the pyrimidine ring.
- Molecular Formula : C₁₁H₁₆O₅ (MW 228.24) .
- Significance : Highlights the versatility of the furodioxolane scaffold in generating diverse derivatives.
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the critical challenges in synthesizing this compound, particularly regarding stereochemical control and functional group compatibility?
- Methodological Answer: The compound’s synthesis involves managing stereochemistry at multiple chiral centers (3aR,4R,6R,6aR) and stabilizing the hydroxyimino group (N–OH) in the tetrahydropyrimidinyl moiety. Key strategies include:
- Protecting groups : Use of acid-labile groups (e.g., tert-butyloxycarbonyl, BOC) to shield reactive sites during coupling reactions .
- Coupling conditions : Optimizing Mitsunobu or nucleophilic substitution reactions to preserve stereointegrity during furodioxolane ring formation .
- Hydroxyimino stability : Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyimino group .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodological Answer: A multi-technique approach is required:
- NMR spectroscopy : Assigning stereochemistry via H-H NOESY or C DEPT to resolve chiral centers .
- LCMS/HPLC : Using reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers (e.g., 0.05% TFA in H₂O/MeCN) to assess purity and detect degradation products .
- Polarimetry : Validating optical rotation ([α]D) against calculated values (e.g., -0.079° for similar furodioxolane derivatives) .
Q. How can researchers address discrepancies between calculated (e.g., ACD/Labs) and experimental physicochemical data?
- Methodological Answer: Discrepancies in properties like boiling point (calculated: 484°C) or refractive index (1.625) may arise from solvent interactions or polymorphism. Mitigation includes:
- Experimental validation : Conduct differential scanning calorimetry (DSC) to verify melting points.
- Solvent effects : Compare density (1.5 g/cm³) in polar vs. nonpolar solvents .
Advanced Research Questions
Q. What mechanistic insights govern the hydroxyimino group’s tautomerism and its impact on bioactivity?
- Methodological Answer: The hydroxyimino group (C=N–OH) can tautomerize to an oxime (C–NH–O), affecting ligand-receptor interactions. Strategies to study this:
Q. How can the 2-methylpropanoate ester be leveraged as a prodrug motif, and what enzymatic triggers enable its activation?
- Methodological Answer: The ester group serves as an esterase-sensitive prodrug linker. Key methodologies:
Q. What strategies resolve synthetic bottlenecks in multi-step reactions, such as low yields during furodioxolane ring closure?
- Methodological Answer: Low yields (e.g., <20%) in ring closure often stem from steric hindrance. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
